Octahydro-4,7-methano-1H-indenedimethyl diisocyanate

CAS No.: 28807-72-9

Cat. No.: VC20290867

Molecular Formula: C16H16N4O4

Molecular Weight: 328.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28807-72-9 |

|---|---|

| Molecular Formula | C16H16N4O4 |

| Molecular Weight | 328.32 g/mol |

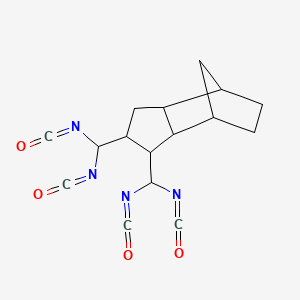

| IUPAC Name | 3,4-bis(diisocyanatomethyl)tricyclo[5.2.1.02,6]decane |

| Standard InChI | InChI=1S/C16H16N4O4/c21-5-17-15(18-6-22)12-4-11-9-1-2-10(3-9)13(11)14(12)16(19-7-23)20-8-24/h9-16H,1-4H2 |

| Standard InChI Key | ZVZTYOCDUNFENN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2CC1C3C2C(C(C3)C(N=C=O)N=C=O)C(N=C=O)N=C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Octahydro-4,7-methano-1H-indenedimethyl diisocyanate, systematically named 3,4-bis(diisocyanatomethyl)tricyclo[5.2.1.0²,⁶]decane, belongs to the class of aliphatic diisocyanates . Its molecular structure features two isocyanate (-NCO) groups attached to a rigid bicyclic framework, which imparts steric hindrance and influences reactivity.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 328.32 g/mol | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Boiling Point | 424.7 ± 30.0 °C at 760 mmHg | |

| Flash Point | 175.4 ± 29.9 °C | |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |

Structural Uniqueness

The compound’s tricyclic framework distinguishes it from linear diisocyanates like hexamethylene diisocyanate (HDI) or aromatic variants such as toluene diisocyanate (TDI). This structure enhances resistance to hydrolysis and UV degradation, making it suitable for outdoor coatings and automotive applications .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves phosgenation of a corresponding diamine precursor under controlled conditions. For example, the reaction of 3,4-bis(aminomethyl)tricyclo[5.2.1.0²,⁶]decane with phosgene () yields the target diisocyanate . Catalysts such as tertiary amines or metal complexes are employed to optimize yield and purity.

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to maintain precise temperature (80–120°C) and pressure conditions, ensuring consistent product quality. Post-synthesis purification steps, including fractional distillation or crystallization, remove residual amines and solvents .

Reactivity and Functional Properties

Chemical Reactions

The isocyanate groups exhibit high reactivity toward nucleophiles:

-

Polymerization with Polyols: Forms polyurethanes via step-growth polymerization, as shown in the reaction:

This reaction is pivotal in producing elastomers and foams .

-

Crosslinking with Amines: Generates polyureas, enhancing material toughness.

Thermal and Mechanical Performance

The compound’s rigid backbone contributes to polymers with high glass transition temperatures () and tensile strength, outperforming linear diisocyanate-based materials .

Industrial and Biomedical Applications

Polyurethane Materials

-

Coatings and Adhesives: Used in automotive clear coats and industrial adhesives due to excellent weatherability .

-

Flexible Foams: Enhances cushioning in furniture and mattresses .

Biomedical Innovations

Research explores its use in drug delivery systems and biocompatible coatings for medical devices, leveraging its slow degradation rate.

Environmental and Regulatory Considerations

Emission Control

Volatile organic compound (VOC) emissions during production are regulated under directives like REACH and EPA guidelines . Captive recycling systems reduce environmental release.

Sustainable Alternatives

Bio-based polyols and non-phosgene synthesis routes are under development to minimize ecological footprint .

Market Dynamics and Future Outlook

Regional Market Trends

-

Asia-Pacific: Dominates production (55% market share), driven by demand in China and India .

-

North America: Growth in automotive and construction sectors fuels 6.2% CAGR (2024–2025) .

Research Frontiers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume